4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C21H13BrCl2N2O3 and a molecular weight of 492.159 g/mol . This compound is known for its unique structure, which includes both bromine and chlorine atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-chlorobenzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as pyridine . The resulting intermediate is then reacted with carbohydrazide under reflux conditions to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various types of chemical reactions, including:
Scientific Research Applications
4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its observed biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in disrupting cellular processes .
Comparison with Similar Compounds
4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can be compared with similar compounds such as:
- 4-Bromo-2-(2-(4-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- Ethyl 2-bromo-4-chlorobenzoate
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of different substituents can significantly influence their biological activities and industrial uses.
Properties
CAS No. |
765309-45-3 |
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Molecular Formula |
C21H13BrCl2N2O3 |
Molecular Weight |
492.1 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H13BrCl2N2O3/c22-15-7-10-19(29-21(28)17-3-1-2-4-18(17)24)14(11-15)12-25-26-20(27)13-5-8-16(23)9-6-13/h1-12H,(H,26,27)/b25-12+ |
InChI Key |
XMULQMUHGSRCLR-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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